Product packaging for 9-(3-chlorophenyl)-9H-carbazole(Cat. No.:)

9-(3-chlorophenyl)-9H-carbazole

Cat. No.: B12328461
M. Wt: 277.7 g/mol
InChI Key: DUESGSXRTQQDLK-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) Scaffolds in Organic Functional Materials

The carbazole scaffold, a tricyclic aromatic heterocycle, is a privileged structure in the design of organic functional materials. researchgate.netbohrium.com Its rigid and planar structure, coupled with its electron-rich nature, provides excellent hole-transporting capabilities. ontosight.ai This makes carbazole derivatives highly sought after for applications in organic light-emitting diodes (OLEDs), photovoltaics, and other organic electronic devices. nih.gov The inherent thermal and morphological stability of the carbazole unit contributes to the longevity and reliability of these devices. ontosight.ai Furthermore, the ease with which the carbazole core can be chemically modified at various positions allows for the fine-tuning of its electronic and photophysical properties to meet the specific demands of a particular application. nih.gov

Overview of N-Arylation in Carbazole Chemistry

N-arylation, the process of introducing an aryl group at the nitrogen atom of the carbazole ring, is a pivotal strategy in the synthesis of advanced materials. This modification significantly influences the compound's properties. The nature of the appended aryl group can alter the solubility, thermal stability, and, most importantly, the electronic characteristics of the carbazole derivative.

Two of the most prominent methods for achieving N-arylation of carbazoles are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann reaction typically involves the copper-catalyzed coupling of a carbazole with an aryl halide at elevated temperatures. While effective, this method often requires harsh reaction conditions. The Buchwald-Hartwig amination, a more modern alternative, utilizes a palladium catalyst and offers a more versatile and milder route to C-N bond formation, accommodating a wider range of substrates under more gentle conditions.

Contextualization of 9-(3-chlorophenyl)-9H-carbazole within N-Aryl Carbazole Research

This compound represents a specific example of an N-aryl carbazole where a chlorophenyl group is attached to the carbazole nitrogen. The introduction of a chlorine atom onto the phenyl ring is a strategic modification. Halogen substituents, such as chlorine, are known to influence the electronic properties of aromatic systems through their inductive and resonance effects. In the case of this compound, the electron-withdrawing nature of the chlorine atom can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound. This, in turn, affects its charge-carrier injection and transport properties, as well as its photophysical behavior, such as its absorption and emission characteristics.

The study of such halogenated N-aryl carbazoles is crucial for understanding structure-property relationships within this class of materials. By systematically varying the nature and position of the substituent on the N-aryl ring, researchers can create a library of compounds with a spectrum of properties, paving the way for the rational design of new materials for next-generation organic electronics. While specific, detailed research data on this compound is not extensively documented in publicly available literature, its properties can be inferred from the broader understanding of similar N-aryl carbazole systems.

Research Findings on N-Aryl Carbazoles

While specific experimental data for this compound is limited in the reviewed literature, the general characteristics of this class of compounds are well-established. The following tables provide illustrative data based on typical findings for N-aryl carbazole derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19222-81-2
Molecular Formula C18H12ClN
Molecular Weight 277.75 g/mol

Table 2: Illustrative Synthesis Parameters for N-Aryl Carbazoles

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)2)Copper-based (e.g., CuI, CuSO4)
Ligand Phosphine-based (e.g., Xantphos)Often ligand-free or with simple ligands
Base Strong non-nucleophilic (e.g., NaOtBu)Inorganic base (e.g., K2CO3)
Solvent Anhydrous organic (e.g., Toluene, Dioxane)High-boiling point solvents
Temperature Moderate to highHigh

Table 3: Representative Photophysical and Thermal Properties of N-Aryl Carbazole Derivatives

Compound TypeAbsorption λmax (nm)Emission λmax (nm)Thermal Decomposition (Td)
N-phenylcarbazole~293, 325, 338~350, 365> 300°C
Substituted N-aryl carbazolesVaries with substituentVaries with substituentGenerally high

Note: The data in Tables 2 and 3 are representative of the N-aryl carbazole class of compounds and are provided for illustrative purposes. Specific values for this compound may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12ClN B12328461 9-(3-chlorophenyl)-9H-carbazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12ClN

Molecular Weight

277.7 g/mol

IUPAC Name

9-(3-chlorophenyl)carbazole

InChI

InChI=1S/C18H12ClN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H

InChI Key

DUESGSXRTQQDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)Cl

Origin of Product

United States

Electronic Structure and Molecular Orbital Theory of 9 3 Chlorophenyl 9h Carbazole

Theoretical Frameworks for Electronic Structure Elucidation

The electronic behavior of complex organic molecules like 9-(3-chlorophenyl)-9H-carbazole is effectively probed through computational chemistry. These theoretical methods provide insights into the distribution of electrons and the energy levels of molecular orbitals, which are crucial for predicting a molecule's reactivity and optical properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure of molecules. By focusing on the electron density rather than the many-electron wavefunction, DFT offers a balance between accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for geometry optimizations and the calculation of ground-state electronic properties of carbazole (B46965) derivatives. Such calculations can provide optimized molecular geometries, Mulliken atomic charges, and dipole moments, offering a comprehensive picture of the molecule's ground state.

Ab Initio and Semiempirical Methods for Electronic Characterization

Beyond DFT, other computational methods contribute to a holistic understanding of molecular electronic structures. Ab initio methods, derived directly from theoretical principles without the inclusion of experimental data, offer high accuracy, though often at a significant computational expense. These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, provide a rigorous quantum mechanical description of the electronic system.

Semiempirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they can be valuable for studying large molecular systems or for preliminary investigations of electronic properties. The choice of theoretical method depends on the desired balance between accuracy and the computational resources available.

Frontier Molecular Orbital (FMO) Analysis of this compound

The concept of Frontier Molecular Orbital (FMO) theory is central to understanding the electronic transitions and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions and photophysical processes.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole moiety. The energy of the HOMO is a critical parameter, with higher HOMO energy levels indicating a greater propensity for electron donation. For 9-phenylcarbazole (B72232) derivatives, the substituents on the phenyl ring can influence the HOMO energy level. While specific data for this compound is not available, studies on related compounds show that the electronic nature of the substituent plays a significant role.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the lowest energy orbital that is devoid of electrons and signifies the molecule's ability to accept electrons. The energy of the LUMO is indicative of the electron affinity of the molecule. In many carbazole-based systems, the LUMO can be distributed across the entire molecule or localized on specific electron-accepting groups. The introduction of a chlorophenyl group at the 9-position of the carbazole ring is expected to influence the LUMO energy level. The chlorine atom, being electronegative, can withdraw electron density, potentially lowering the LUMO energy and affecting the molecule's electron-accepting capabilities.

Electron Density Distribution and Electrostatic Potential Mapping

The electron density in the highest occupied molecular orbital (HOMO) of carbazole-based systems is typically localized on the electron-rich carbazole moiety. Conversely, the lowest unoccupied molecular orbital (LUMO) distribution can vary depending on the nature and position of the substituents.

The molecular electrostatic potential (MEP) map is a crucial tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For a molecule like this compound, the MEP would likely show a negative potential (electron-rich region) around the nitrogen atom of the carbazole and the chlorine atom, due to their high electronegativity. The hydrogen atoms would exhibit a positive potential (electron-poor region).

Influence of the 3-Chlorophenyl Substituent on Electronic Properties

The 3-chlorophenyl substituent exerts a significant influence on the electronic properties of the carbazole system through both inductive and resonance effects. The chlorine atom is an electron-withdrawing group via the inductive effect due to its high electronegativity. This effect can lower the energy levels of both the HOMO and LUMO.

Studies on similar carbazole derivatives with halogen substituents have shown that the introduction of such groups can affect the photophysical properties. For instance, the presence of a chloro group can lead to shifts in the absorption and emission spectra. nankai.edu.cn The position of the substituent is also critical; a meta-substitution, as in this compound, will have different electronic consequences compared to ortho or para substitution.

The electronic properties of carbazole derivatives are tunable by modifying the substituents on the phenyl ring. For example, research on 9-phenyl-9H-carbazole-based luminophores has demonstrated that the electronic characteristics of the substituents on the 9-phenyl group strongly affect the radiative decay process. nankai.edu.cn While specific quantitative data for the 3-chloro derivative is not provided in the search results, it is established that electron-withdrawing groups can influence the frontier molecular orbital energy levels. researchgate.net

In related compounds, such as 9-[(E)-2-(4-chlorophenyl)vinyl]-9H-carbazole, the molecular structure is characterized by a significant twist between the carbazole and the substituted phenyl planes. This dihedral angle influences the degree of π-conjugation between the two aromatic systems, which in turn affects the electronic properties. nih.gov

Photophysical Phenomena and Excited State Dynamics of 9 3 Chlorophenyl 9h Carbazole

Quantum Chemical Calculations of Excited States

Quantum chemical calculations are indispensable tools for understanding the electronic structure and excited state properties of molecules like 9-(3-chlorophenyl)-9H-carbazole. These computational methods provide insights that complement experimental findings.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. researchgate.netscirp.org It is frequently employed to predict absorption and emission spectra, as well as to understand the nature of electronic transitions. researchgate.netscirp.org For carbazole-based systems, TD-DFT has been successfully used to model excited state geometries, transition energies, and the influence of substituents on their photophysical behavior. scirp.orgresearchgate.netnih.gov The accuracy of TD-DFT calculations can be influenced by the choice of the exchange-correlation functional, with hybrid functionals often providing a good balance between computational cost and accuracy for describing excited states. rsc.org

Investigation of Singlet and Triplet Excited States

The photophysical properties of carbazole (B46965) derivatives are governed by the dynamics of their singlet and triplet excited states. Upon photoexcitation, the molecule is promoted to a singlet excited state (S1). From the S1 state, it can relax back to the ground state (S0) via fluorescence or undergo intersystem crossing (ISC) to a triplet excited state (T1). mdpi.com The energy gap between the S1 and T1 states (ΔEST) is a critical parameter, particularly for applications in thermally activated delayed fluorescence (TADF). rsc.org In many carbazole-based donor-acceptor systems, efficient spin-orbit charge transfer intersystem crossing (SOCT-ISC) can lead to high triplet quantum yields. rsc.org The lifetimes of these excited states are influenced by various factors, including the molecular structure and the surrounding environment. mdpi.com

Intramolecular Charge Transfer (ICT) Processes

Intramolecular charge transfer (ICT) is a fundamental process in many donor-acceptor molecules, where an electron is transferred from an electron-donating moiety to an electron-accepting moiety upon photoexcitation. nih.gov This process is central to the functionality of many organic electronic materials.

Role of Donor-Acceptor Interactions within the Molecular Architecture

In the this compound molecule, the carbazole unit typically acts as the electron donor, while the substituted phenyl ring can act as an acceptor. The nature and strength of the donor-acceptor interaction are highly dependent on the molecular geometry and the electronic properties of the substituents. rsc.orgrsc.org The linkage between the donor and acceptor moieties plays a crucial role in mediating the charge transfer process. rsc.org Studies on related carbazole derivatives have shown that the efficiency of ICT can be modulated by altering the substitution pattern on the phenyl ring or the carbazole core, thereby tuning the photophysical properties. mdpi.com

Solvent Effects on ICT Dynamics

The surrounding solvent environment can significantly influence ICT processes. mpg.de Polar solvents can stabilize the charge-separated ICT state, leading to a red-shift in the emission spectrum (solvatochromism). rsc.org The dynamics of solvent relaxation around the excited molecule can also affect the rates of radiative and non-radiative decay pathways. In some cases, specific interactions with solvent molecules, such as hydrogen bonding, can further modify the excited-state properties. nih.gov The study of solvent effects provides valuable information about the charge distribution in the excited state and the nature of the ICT process.

Energy Transfer Mechanisms in this compound Systems

Energy transfer is a key process in multi-chromophoric systems, where excitation energy is transferred from a donor molecule to an acceptor molecule. In systems containing this compound, it can act as either an energy donor or an acceptor, depending on the other components in the system. The efficiency of energy transfer is dependent on factors such as the spectral overlap between the donor's emission and the acceptor's absorption, the distance between the donor and acceptor, and their relative orientation. Understanding these mechanisms is vital for designing efficient organic light-emitting diodes (OLEDs) and other photonic devices.

Singlet-Singlet Energy Transfer

Singlet-singlet energy transfer is a critical process in the operation of OLEDs, where energy is transferred from a host material to a guest emitter. In the context of carbazole-based materials, the efficiency of this process is heavily dependent on the spectral overlap between the emission of the donor (host) and the absorption of the acceptor (guest), as well as their intermolecular distance.

Triplet Energy Transfer Pathways

Triplet excitons, which account for 75% of the electrically generated excitons in OLEDs, are crucial for achieving high efficiencies. Triplet energy transfer from a host to a guest molecule is a key process in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) based OLEDs. For efficient triplet energy transfer to occur, the triplet energy level of the host must be higher than that of the guest emitter.

Carbazole derivatives are often employed as host materials due to their relatively high triplet energy levels. researchgate.netrsc.org The substitution on the carbazole core can be tailored to modulate the triplet energy. For example, introducing bulky substituents can increase the triplet energy by reducing intermolecular interactions. researchgate.net In some cases, energy back-transfer from the guest to the host can occur if the triplet energy levels are close, which can be detrimental to device performance. researchgate.net The design of carbazole-based hosts with high triplet energies is a key strategy for enabling efficient blue phosphorescence. rsc.org

Photoluminescence Characteristics and Quantum Yield Enhancements

The photoluminescence (PL) characteristics of this compound and related compounds are highly dependent on their molecular structure and environment. In dilute solutions, many carbazole derivatives exhibit fluorescence in the UV-A or blue region of the spectrum. The position of the emission maximum and the photoluminescence quantum yield (PLQY) are influenced by the nature and position of substituents.

For example, the introduction of electron-donating or electron-accepting groups can lead to the formation of intramolecular charge-transfer (ICT) states, which often result in red-shifted emission compared to the parent carbazole. researchgate.net The PLQY, a measure of the efficiency of the emission process, can be significantly enhanced in the solid state for certain carbazole derivatives, a phenomenon known as aggregation-induced emission (AIE) or aggregation-enhanced emission. nih.govresearchgate.net This is often attributed to the restriction of intramolecular rotations in the aggregated state, which suppresses non-radiative decay pathways. researchgate.net

The PLQY is a critical parameter for OLED applications, and significant research efforts are dedicated to designing molecules with high solid-state PLQYs. nih.govftmc.lt For instance, derivatives of 9-phenyl-9H-carbazole have shown solid-state PLQYs ranging from 17% to 53%, which are considerably higher than their solution-state values. nih.gov

Below is a table summarizing the photophysical properties of some carbazole derivatives.

CompoundEmission Max (nm)Quantum Yield (%)Solvent/StateReference
9-phenyl-9H-carbazole derivatives-17 - 53Solid Film nih.gov
3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole45095- researchgate.net
3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole585-- researchgate.net
H2 with 4CzIPN-81.34 ± 2- ftmc.lt
CZ-TTR-56.7- rsc.org

Thermally Activated Delayed Fluorescence (TADF) Potential

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons to generate delayed fluorescence, leading to potentially 100% internal quantum efficiency in OLEDs. This process relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which enables efficient reverse intersystem crossing (RISC) from the T1 to the S1 state through thermal energy.

Carbazole derivatives have emerged as promising candidates for TADF emitters and hosts. ftmc.ltnih.govfrontiersin.org By strategically combining electron-donating carbazole moieties with electron-accepting units, it is possible to induce a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to a small ΔEST. nih.gov The design of molecules with a twisted geometry between the donor and acceptor fragments is a common strategy to minimize this energy gap. frontiersin.org

Several derivatives of 9-phenyl-9H-carbazole have been shown to exhibit TADF. nih.gov The potential for TADF is often evaluated by examining the delayed component in the photoluminescence decay. A small ΔEST is a key indicator of TADF potential. For example, a ΔEST of 0.18 eV has been reported for a TADF compound, enabling efficient RISC. researchgate.net

The following table presents data for some TADF active carbazole compounds.

CompoundS1 (eV)T1 (eV)ΔEST (eV)Delayed Lifetime (µs)Reference
tMCzPN2.552.450.1014.29 frontiersin.org
CzPN2.782.460.32- frontiersin.org
Compound 11--0.18166 researchgate.net

Charge Transport Mechanisms in 9 3 Chlorophenyl 9h Carbazole Based Organic Materials

Theoretical Modeling of Charge Carrier Mobility

Theoretical modeling is an indispensable tool for understanding and predicting the charge carrier mobility in organic semiconductors like 9-(3-chlorophenyl)-9H-carbazole. By employing computational methods, researchers can gain insights into the relationship between molecular structure, electronic properties, and charge transport phenomena.

A common approach involves multiscale modeling, which combines quantum chemical calculations with kinetic Monte Carlo simulations. frontiersin.org Quantum chemistry methods, such as Density Functional Theory (DFT), are used to determine the electronic structure of individual molecules, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. umons.ac.benih.gov These calculations also provide information about the reorganization energy, which is the energy required for a molecule to adjust its geometry after gaining or losing a charge, and the electronic coupling between adjacent molecules.

The charge hopping rates between neighboring molecules can then be estimated using models like the Marcus theory. nih.govresearchgate.net These rates are influenced by the reorganization energy and the electronic coupling. A kinetic Monte Carlo simulation can then be performed on a larger, amorphous system to simulate the movement of charge carriers under an applied electric field, ultimately yielding the charge carrier mobility. frontiersin.orgnih.gov These simulations can account for factors like energetic disorder, which arises from variations in the local environment of each molecule, and can predict both zero-field and field-dependent mobilities. frontiersin.orgaps.org

Theoretical models have shown that for many amorphous organic semiconductors, the computed mobilities are in good agreement with experimental data, validating this approach as a powerful tool for virtual screening and design of new materials with improved charge transport properties. frontiersin.org

Parameter Significance in Charge Transport Modeling
Reorganization EnergyThe energy cost associated with a molecule changing its geometry upon charge transfer. Lower values are desirable for efficient transport.
Electronic CouplingA measure of the electronic interaction between adjacent molecules, which dictates the ease of charge hopping.
Energetic DisorderVariations in the site energies of molecules within the material, which can create traps and hinder charge transport.

Hole Transporting Capabilities of Carbazole (B46965) Derivatives

Carbazole and its derivatives are renowned for their excellent hole-transporting properties, making them a cornerstone in the design of organic electronic materials. mdpi.comnih.gov The nitrogen atom in the carbazole ring possesses a lone pair of electrons, contributing to the electron-rich nature of the molecule and facilitating the transport of positive charge carriers (holes). mdpi.com

The carbazole core offers several advantages:

High Hole Mobility: Carbazole-based materials often exhibit high hole mobility, which is crucial for efficient device operation. mdpi.comrsc.org

Good Thermal and Chemical Stability: These materials are known for their robustness, which contributes to the longevity of electronic devices. mdpi.com

Tunable Electronic Properties: The electronic properties of carbazole derivatives can be readily modified by introducing different substituents at various positions on the carbazole ring, allowing for the fine-tuning of HOMO and LUMO energy levels to match other materials in a device stack. mdpi.comrsc.org

The hole-transporting capabilities of carbazole derivatives have been extensively utilized in various applications, including as hole-transporting layers (HTLs) in OLEDs and as hole-transporting materials (HTMs) in perovskite solar cells. mdpi.comacs.org In these applications, the carbazole-based material facilitates the efficient injection and transport of holes from the anode to the emissive or active layer. The introduction of different functional groups can further enhance these properties. For instance, linking carbazole units can create larger conjugated systems that improve charge delocalization and mobility. bohrium.com

Carbazole Derivative Type Key Features for Hole Transport
Self-Assembled Monolayers (SAMs)Can improve interfacial contact and reduce charge losses at the electrode. rsc.org
Donor-Acceptor (D-A) type moleculesCan enhance molecular interactions and lead to smoother surface morphologies, improving hole transport. rsc.org
Macrocyclic StructuresThe inclusion of nitrogen bridges in macrocycles can significantly enhance charge transport properties. acs.org

Electron Transporting Characteristics Influenced by Chlorophenyl Group

While the carbazole moiety is primarily known for its hole-transporting capabilities, the introduction of an electron-withdrawing group, such as a chlorophenyl group, at the 9-position of the carbazole ring can significantly modulate the molecule's electronic properties and introduce or enhance electron-transporting characteristics.

The chlorine atom is an electronegative element that can pull electron density away from the carbazole core. This has several important consequences:

Lowering of LUMO Energy Level: The electron-withdrawing nature of the chlorophenyl group can lower the LUMO energy level of the molecule. A lower LUMO level can facilitate the injection of electrons from the cathode or an adjacent electron-transporting layer.

Improved Electron Affinity: The presence of the chloro-substituent can increase the electron affinity of the molecule, making it more receptive to accepting electrons.

Potential for n-type Behavior: By carefully designing the molecular structure, the introduction of strong electron-withdrawing groups can lead to materials that exhibit predominantly n-type (electron-transporting) behavior.

The combination of an electron-donating carbazole unit with an electron-accepting chlorophenyl group creates a donor-acceptor (D-A) type structure within the molecule. This intramolecular charge transfer character can be beneficial for charge separation and transport. In some cases, the presence of both electron-donating and strong electron-accepting moieties can lead to a more pronounced positive and negative charge distribution, which can facilitate electron transport. rsc.org

Bipolar Transport Behavior in Designed Systems

The ability of a material to transport both holes and electrons is known as bipolar transport. This property is highly desirable for a range of organic electronic devices, particularly for the emissive layer in OLEDs, where the recombination of holes and electrons leads to light emission. A well-balanced bipolar transport ensures that a high number of both charge carriers reach the recombination zone, leading to high device efficiency.

Materials based on this compound are designed with the potential for bipolar transport. The carbazole unit serves as the primary hole-transporting component, while the chlorophenyl group is intended to facilitate electron transport. By strategically combining electron-donating and electron-accepting moieties within a single molecule, a bipolar host material can be created. researchgate.net

The design of efficient bipolar materials involves several key considerations:

Balanced Charge Mobilities: Ideally, the hole and electron mobilities should be of a similar order of magnitude to ensure that both types of charge carriers move through the material at comparable rates.

High Triplet Energy: For phosphorescent OLEDs (PhOLEDs), the host material must have a high triplet energy level to effectively confine the excitons on the phosphorescent guest emitter and prevent energy back-transfer.

Suitable Frontier Orbital Levels: The HOMO and LUMO energy levels of the bipolar host must be appropriately aligned with those of the adjacent charge-transporting layers and the emissive dopant to ensure efficient charge injection and recombination.

The development of bipolar host materials often involves linking a hole-transporting unit (like carbazole) with an electron-transporting unit (such as triazine or pyridine (B92270) derivatives) through a π-conjugated spacer. researchgate.net In the case of this compound, the chlorophenyl group itself contributes to the electron-transporting character of the molecule.

Impact of Molecular Packing and Morphology on Charge Transport

Key factors that influence charge transport through molecular packing and morphology include:

Intermolecular Distance: Charge hopping is highly sensitive to the distance between molecules. Closer packing generally leads to stronger electronic coupling and higher charge mobility.

Molecular Orientation: The relative orientation of adjacent molecules affects the overlap of their π-orbitals, which is crucial for efficient charge transfer. Favorable π-π stacking is often sought to enhance mobility.

Crystallinity and Amorphousness: Crystalline materials with long-range order can exhibit high charge mobility along specific crystallographic axes. However, many organic materials used in devices are amorphous. In amorphous films, the degree of local order and the absence of grain boundaries are important for efficient charge transport.

Film Morphology and Surface Roughness: A smooth and uniform film morphology is essential for creating good interfacial contact with adjacent layers in a device, which is crucial for efficient charge injection and extraction. rsc.org

The introduction of substituents, such as the chlorophenyl group in this compound, can influence the molecular packing. The size and shape of the substituent can affect the way molecules arrange themselves, potentially leading to different packing motifs with varying degrees of intermolecular interaction. For instance, different substituents on carbazole-based nanohoops have been shown to influence the intermolecular packing and, consequently, the charge transport properties. nih.gov Theoretical calculations can be used to model the crystal structure and predict how different packing arrangements will affect the electronic couplings and ultimately the charge carrier mobility. nih.gov

Structure Property Relationships and Molecular Engineering of 9 3 Chlorophenyl 9h Carbazole

Correlating Molecular Conformation and Electronic Properties

The conformation of 9-(3-chlorophenyl)-9H-carbazole, particularly the dihedral angle between the carbazole (B46965) and the 3-chlorophenyl moieties, plays a significant role in its electronic properties. The carbazole moiety is known to be planar, a feature confirmed by X-ray crystallography in related derivatives, which indicates sp² hybridization of the nitrogen atom and aromaticity throughout the carbazole system. mdpi.com This planarity facilitates π-electron delocalization across the carbazole core.

The electronic properties are further influenced by the substituent on the 9-phenyl ring. The introduction of different functional groups can alter the electronic environment of the molecule, thereby affecting its intramolecular charge transfer (ICT) characteristics. mdpi.comnih.govnih.gov For instance, the electron-withdrawing nature of the aldehyde group in a similar carbazole derivative leads to significant differences in the N-C bond lengths within the central ring, suggesting the occurrence of charge transfer from the carbazole nitrogen to the substituted benzene (B151609) ring. nih.gov Theoretical calculations on related 9-phenyl-9H-carbazole derivatives have shown that the first excited states can be assigned to an ICT transition. mdpi.com

The table below illustrates how substituents can influence the electronic properties of carbazole derivatives.

Compound ClassSubstituent EffectImpact on Electronic Properties
9-Phenyl-9H-carbazole derivativesVaries (e.g., -F, -H, -CH₃, -C(CH₃)₃)Modifies the electronic environment and influences intramolecular charge transfer (ICT) characteristics. mdpi.comnih.govnih.gov
Carbazole-based luminophoresAppending an o-carborane (B102288) cageInduces ICT-based emission, with efficiency affected by the electronic nature of the 9-phenyl-9H-carbazole group. mdpi.comnih.govnih.gov
9-Ethyl-9H-carbazole-3-carbaldehydeElectron-withdrawing aldehyde groupAlters N-C bond lengths, indicating charge transfer from the carbazole nitrogen to the benzene ring. nih.gov

Steric Effects of Substituents on Photophysical Behavior

Steric hindrance introduced by substituents can significantly modulate the photophysical properties of carbazole derivatives. The size and position of these substituents can force conformational changes, such as twisting of the molecular backbone, which in turn affects the extent of π-conjugation and the energy levels of the molecule.

In a broader context of substituted aromatic compounds, steric bulk can dictate the molecular symmetry in both the ground and excited states. acs.org This can lead to phenomena like excited-state symmetry breaking, which can enhance luminescence by suppressing non-radiative decay pathways. acs.org For instance, the introduction of bulky groups can restrict molecular motions, leading to enhanced emission in the solid state, a phenomenon known as aggregation-induced emission. nih.gov

Research on other aromatic systems has demonstrated that controlling steric bulk is a viable strategy to modulate optical properties. acs.org While direct studies on the steric effects of substituents on this compound are not detailed in the provided results, the principles observed in similar systems suggest that strategic placement of bulky groups could be a powerful tool for tuning its photophysical behavior.

Influence of Halogenation on Electronic and Optical Characteristics

The presence and position of halogen atoms on the this compound framework have a profound impact on its electronic and optical properties. The chlorine atom at the meta-position of the phenyl ring influences the electron density distribution across the molecule due to its electronegativity and inductive effects.

Halogenation can alter key photophysical parameters. For example, in D-A-D type molecules with a bromo-substituted carbazole donor, a blueshift in the photoluminescence maximum is observed due to the electron-withdrawing nature of bromine. beilstein-journals.org This demonstrates that halogen atoms can be used to tune the emission color of carbazole-based materials.

Furthermore, the introduction of a halogen, such as bromine, at the 3-position of the carbazole ring in 3-Bromo-9-(3-chlorophenyl)-9H-carbazole creates a new derivative with potentially altered electronic and reactive properties. bldpharm.com This highlights how halogenation can be a versatile tool for fine-tuning the characteristics of the parent compound for specific applications.

The following table summarizes the influence of halogenation on the properties of carbazole derivatives:

DerivativeHalogen and PositionObserved Effect
This compoundChlorine at meta-position of phenyl ringInfluences electron density distribution.
D-A-D type molecules with bromo-substituted carbazoleBromine on carbazole donorBlueshift in photoluminescence maximum. beilstein-journals.org
3-Bromo-9-(3-chlorophenyl)-9H-carbazoleBromine at 3-position of carbazole ringCreates a new derivative with potentially different electronic and reactive properties. bldpharm.com

Rational Design Principles for Tuning Optoelectronic Performance

The rational design of this compound derivatives with tailored optoelectronic properties relies on a deep understanding of structure-property relationships. Key principles involve the strategic placement of electron-donating and electron-withdrawing groups to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

One effective strategy is the creation of donor-acceptor (D-A) or D-A-D architectures. beilstein-journals.org In these systems, the carbazole moiety typically acts as the electron donor. By pairing it with a suitable electron acceptor, it is possible to induce intramolecular charge transfer (ICT), which is often associated with desirable photophysical phenomena like thermally activated delayed fluorescence (TADF). researchgate.net

The choice of substituents on the carbazole and phenyl rings is critical. Electron-donating groups like tert-butyl or phenyl on the carbazole moiety can lead to a redshift in the emission wavelength, while electron-withdrawing groups can cause a blueshift. beilstein-journals.org The conjugation length of the molecule also plays a vital role; extending the π-conjugation through the addition of groups like thienyl can significantly alter the optoelectronic behavior.

Molecular Tailoring Strategies for Specific Applications

The versatility of the this compound structure allows for its modification to suit a range of specific applications, particularly in the field of organic electronics.

For use in organic light-emitting diodes (OLEDs), molecular tailoring often focuses on achieving high photoluminescence quantum yields and tuning the emission color. This can be accomplished by creating rigid molecular structures to reduce non-radiative decay and by carefully selecting substituents to control the emission wavelength. beilstein-journals.org For materials intended for use as host materials in phosphorescent OLEDs, a high triplet energy is a key requirement.

In the context of photovoltaics, such as in dye-sensitized solar cells (DSSCs), the design principles focus on creating carbazole-based dyes that exhibit strong absorption in the visible spectrum and facilitate efficient charge separation and transport. researchgate.net This often involves the use of donor-π-acceptor (D-π-A) structures where the carbazole unit serves as the electron donor.

The ability to functionalize the carbazole core at various positions, including the 3, 6, and 9 positions, provides a wide array of possibilities for creating materials with specific functionalities for applications ranging from sensors to field-effect transistors. researchgate.net

Polymerization and Macromolecular Architectures Incorporating 9 3 Chlorophenyl 9h Carbazole Monomer Units

Synthesis of Poly(9-(3-chlorophenyl)-9H-carbazole) and Copolymers

The synthesis of polymers from this compound can be achieved through several methods, primarily electropolymerization and catalyst-transfer polycondensation, each offering unique control over the resulting polymer's structure and properties.

Electropolymerization Techniques

Electropolymerization is a versatile method for creating thin, conductive polymer films directly on an electrode surface. researchgate.netresearchgate.net This technique involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form polymer chains. researchgate.net For carbazole (B46965) derivatives, this coupling typically occurs at the 3- and 6-positions of the carbazole ring. frontiersin.org The process is advantageous as it allows for the direct fabrication of polymer films with controlled thickness and homogeneity. researchgate.net

The electrochemical behavior of carbazole monomers is influenced by the substituents on the nitrogen atom and the carbazole ring. researchgate.net The electropolymerization of this compound results in the formation of a polycarbazole film, which exhibits electroactivity and electrochromic properties. mdpi.comrsc.org These films can change color in response to an applied potential, shifting from a transparent or pale yellow neutral state to green or blue in the oxidized state. researchgate.netrsc.org The solvent and electrolyte system, such as acetonitrile (B52724) with a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF4), is crucial for the polymerization process. researchgate.netresearchgate.net

Catalyst-Transfer Polycondensation Approaches

Catalyst-transfer polycondensation (CTP) represents a powerful method for synthesizing well-defined, π-conjugated polymers with controlled molecular weights and low polydispersity. nih.govrsc.org This chain-growth polymerization mechanism allows for the synthesis of block copolymers and end-functionalized polymers. nih.govrsc.org The Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) is a particularly effective variant of this approach. nih.govmdpi.com

In a typical SCTP process for synthesizing polycarbazoles, a carbazole monomer bearing both a bromine atom and a boronic ester or triolborate group is used. nih.govmdpi.com The polymerization is initiated by a palladium catalyst complex, which facilitates the cross-coupling reaction. nih.govrsc.org By carefully controlling reaction conditions such as temperature and time, it is possible to synthesize linear, end-functionalized polycarbazoles while minimizing the formation of cyclic byproducts. nih.govmdpi.com This method has been successfully used to create high-molecular-weight poly(2,7-carbazole)s and fluorene (B118485)/carbazole copolymers. nih.gov

Integration of this compound into π-Conjugated Polymer Backbones

The this compound unit can be incorporated into π-conjugated polymer backbones to create materials with tailored optoelectronic properties. Carbazole derivatives are excellent electron donors and are frequently used in donor-acceptor (D-A) type copolymers. researchgate.netmdpi.com This architectural design allows for the manipulation of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

The synthesis of these copolymers is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction. semanticscholar.org This allows for the combination of the this compound donor unit with various acceptor moieties. The resulting D-A copolymers often exhibit intramolecular charge transfer (ICT) characteristics, which influence their absorption and emission spectra. researchgate.net The incorporation of the this compound unit can enhance the thermal stability and hole-transporting capabilities of the resulting polymers. researchgate.netnimte.ac.cn

Characterization of Polymeric and Oligomeric Materials

A comprehensive suite of analytical techniques is employed to characterize the structural, thermal, and electrochemical properties of polymers and oligomers derived from this compound.

Structural and Molecular Weight Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized polymers and the successful incorporation of the monomer units. researchgate.netresearchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups and bonding within the polymer structure. researchgate.netresearchgate.net

Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers. For instance, electrochemically synthesized poly(3-(9H-carbazol-9-yl)propanenitrile) was found to have an Mw of 37,900 g/mol , while poly(2-(9H-carbazol-9-yl) acetic acid) had an Mw of 130,900 g/mol . researchgate.netresearchgate.net

Electrochemical and Spectroelectrochemical Characterization:

Cyclic Voltammetry (CV): CV is used to investigate the redox behavior of the polymers, determining their oxidation and reduction potentials. researchgate.net This provides information about the HOMO and LUMO energy levels.

Spectroelectrochemistry: This technique combines UV-Vis spectroscopy with electrochemistry to study the changes in the absorption spectrum of the polymer film as a function of the applied potential. researchgate.netresearchgate.net This is crucial for characterizing the electrochromic properties of the materials, such as the color changes between the neutral and oxidized states. researchgate.netpku.edu.cn

Morphological and Thermal Characterization:

Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology of the polymer films, revealing features like their globular structure. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM): AFM can provide detailed topographical information and assess surface roughness. nimte.ac.cnresearchgate.net For a polyimide containing 9-phenyl-9H-carbazole pendants, the surface roughness was measured to be about 0.85 nm. nimte.ac.cn

Below is an interactive table summarizing the characterization data for a representative polymer, Poly(3-(9H-carbazol-9-yl)propanenitrile).

Influence of Polymer Architecture on Optoelectronic Properties

The architecture of polymers incorporating this compound units profoundly influences their optoelectronic properties, which are critical for their performance in electronic devices.

The arrangement of donor and acceptor units within a π-conjugated backbone directly impacts the polymer's energy levels and bandgap. mdpi.com In D-A copolymers, the energy levels can be fine-tuned by selecting appropriate co-monomers to pair with the carbazole donor. This tuning is essential for optimizing charge injection and transport in devices like OPVs and OLEDs. researchgate.net The introduction of the this compound moiety can lead to polymers with deep HOMO energy levels, which is beneficial for achieving high open-circuit voltages (Voc) in solar cells. nih.gov

Dendritic or branched architectures, as opposed to linear ones, can also be employed to modify properties. For example, a dendritic carbazole-based conjugated polymer was synthesized and showed specific selectivity and high sensitivity as a fluorescent probe for iodide ions. semanticscholar.org This demonstrates how complex polymer architectures can lead to unique functionalities. The choice of side chains attached to the polymer backbone, while not directly part of the conjugated system, can influence solubility, film morphology, and intermolecular interactions, all of which indirectly affect the final optoelectronic performance. nih.gov

The following table presents a summary of the optoelectronic properties of a dendritic carbazole-based polymer.

Advanced Applications of 9 3 Chlorophenyl 9h Carbazole and Its Derivatives in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Derivatives of carbazole (B46965) are extensively utilized in OLEDs, serving various functions within the device architecture to enhance performance and longevity. Their versatility stems from their excellent hole-transporting capabilities and high triplet energies.

Carbazole derivatives are widely employed as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. osti.govnih.gov For efficient energy transfer, the host material must possess a higher triplet energy level than the dopant emitter to confine excitons on the guest molecules. nih.gov Many carbazole derivatives exhibit high triplet energies, making them suitable hosts for red, green, and blue emitters. researchgate.net

The design of host materials often involves creating a bipolar nature by combining the hole-transporting carbazole unit with an electron-withdrawing group. This balanced charge transport is crucial for achieving high efficiency. For instance, novel carbazole derivatives designed with an ortho-linkage strategy have been developed as host materials for phosphorescent OLEDs (PHOLEDs). rsc.org By attaching a cyanophenyl unit to the carbazole core, researchers have systematically studied the influence of electron-withdrawing groups on charge-transport behavior and device performance. rsc.org

In the context of TADF emitters, which harvest triplet excitons through reverse intersystem crossing, carbazole-based hosts are instrumental. Solution-processed OLEDs using the TADF dopant (4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) have been significantly improved by using novel small molecule hosts like 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene (CPCB). This host material possesses a high triplet energy of 2.79 eV and a high glass transition temperature (Tg) of 165 °C, leading to an external quantum efficiency of 10% and a half-life of nearly 200 hours at an initial luminance of 1000 cd m⁻². rsc.org

Table 1: Performance of OLEDs with Carbazole-Derivative Host Materials

Host MaterialEmitterMax. EfficiencyReference
CNPhCzIr(ppy)₂(acac)88.0 cd A⁻¹, 24.4% EQE rsc.org
CPCB4CzIPN10% EQE rsc.org
H1Ir(ppy)₃25.4 cd/A nih.gov

This table presents data for representative carbazole-based host materials to illustrate typical performance.

The inherent electron-donating nature and high hole mobility of the carbazole moiety make its derivatives excellent candidates for hole-transporting layers (HTLs) in OLEDs. researchgate.netmdpi.commdpi.com An efficient HTL facilitates the injection of holes from the anode and their transport to the emissive layer, contributing to balanced charge injection and improved device performance.

To enhance the thermal and morphological stability of OLEDs, which is crucial for their operational lifetime, HTLs with high glass transition temperatures (Tg) are required. mdpi.com Joule heating during device operation can cause morphological changes in amorphous organic layers, leading to degradation. mdpi.com By conjugating different carbazole or triphenylamine (B166846) derivatives, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been synthesized, exhibiting high Tg values between 148 and 165 °C. mdpi.com

The introduction of these specialized HTLs into OLEDs has resulted in significantly enhanced current, power, and external quantum efficiencies compared to reference devices. mdpi.com For example, a device incorporating one such novel HTM demonstrated a low turn-on voltage of 3.1 V and current and power efficiencies of 39.2 cd/A and 29.3 lm/W, respectively. mdpi.com

Table 2: Properties of Carbazole-Based Hole-Transporting Materials

CompoundTg (°C)HOMO (eV)ApplicationReference
HTM 3a148-5.46OLED HTL mdpi.com
HTM 3b155-5.31OLED HTL mdpi.com
HTM 3c165-5.30OLED HTL mdpi.com

This table showcases properties of novel triphenylamine-carbazole hybrid HTMs to represent the characteristics of advanced carbazole-based HTLs.

The stability of carbazole-based materials is a key factor in the longevity of OLEDs. However, they can be susceptible to exciton-induced degradation. nih.govresearchgate.net Studies have shown that the C(sp2)-N(sp3) bond in carbazole can be a weak point, with a natural tendency to fragment through a conical intersection upon excitation. nih.gov This degradation is more likely to occur from the first singlet excited state. nih.gov The long lifetime of triplet excitons can also contribute to degradation through reverse intersystem crossing to the singlet state. nih.gov

Understanding these degradation pathways is crucial for designing more robust materials. For instance, it has been proposed that using polycyclic aromatic systems as acceptor units can increase the lifetime of host materials in PHOLEDs. nih.gov Furthermore, exciton-induced morphological changes, such as aggregation of host molecules, can lead to shifts in the emission spectra and a decrease in device stability. researchgate.netuwaterloo.ca

Despite these challenges, the use of carbazole derivatives continues to lead to more efficient and stable devices. The development of materials with high glass transition temperatures and optimized electronic properties is a key strategy. rsc.orgmdpi.com For example, solution-coated materials may have a greater susceptibility to exciton-induced degradation compared to vacuum-deposited ones, highlighting the importance of fabrication processes on device stability. uwaterloo.ca

Organic Photovoltaic (OPV) Devices and Solar Cells

In the realm of organic photovoltaics, carbazole derivatives are valued as electron-donating (p-type) materials due to their excellent hole-transport capabilities and tunable energy levels. mdpi.com

Carbazole-based polymers and small molecules are frequently used as the donor component in the bulk-heterojunction (BHJ) active layer of OPVs, typically blended with a fullerene derivative or other non-fullerene acceptor. The design of these donor materials focuses on optimizing their absorption spectrum to match the solar spectrum, as well as ensuring efficient charge transport and favorable morphology in the blend.

The efficiency of an OPV device is heavily dependent on the processes of exciton (B1674681) generation, diffusion, dissociation, and charge collection. When a photon is absorbed in the active layer, it creates a tightly bound electron-hole pair known as an exciton. For a photocurrent to be generated, this exciton must diffuse to a donor-acceptor interface and dissociate into free charge carriers.

The properties of carbazole derivatives significantly influence these processes. Optimizing charge-carrier mobility is crucial as it affects exciton migration to the interface and the subsequent collection of free charges at the electrodes. mdpi.com The energy level alignment between the carbazole-based donor and the acceptor material determines the driving force for exciton dissociation.

Organic Field-Effect Transistors (OFETs)

Carbazole derivatives are recognized for their excellent hole-transporting capabilities, making them attractive candidates for the semiconductor layer in p-type OFETs. researchgate.netresearchgate.net Their rigid structure and potential for high thermal stability contribute to the development of robust and efficient devices. researchgate.net

Semiconductor Layer Fabrication and Performance

The fabrication of OFETs utilizing carbazole derivatives typically involves solution-based techniques such as spin-coating or vacuum deposition to create a thin film of the organic semiconductor on a substrate. The performance of these devices is then characterized by metrics such as charge carrier mobility, on/off ratio, and threshold voltage.

Table 1: Representative Performance of Carbazole Derivative-Based OFETs

Carbazole Derivative FamilyDeposition MethodHole Mobility (µh) (cm²/Vs)On/Off RatioSource
Fluorene-CarbazoleTime-of-Flight3.1 x 10⁻³- researchgate.net
Poly(N-vinylcarbazole)--- researchgate.net
4-(9H-carbazol-9-yl)triphenylamine Derivatives--- mdpi.com

Note: This table presents data for the broader class of carbazole derivatives due to the absence of specific data for 9-(3-chlorophenyl)-9H-carbazole.

The introduction of a chlorophenyl group at the 9-position of the carbazole core, as in this compound, would be expected to influence its electronic properties, including its HOMO and LUMO energy levels, which are crucial for charge injection and transport. doi.org The chlorine atom, being electron-withdrawing, could potentially impact the oxidation potential and, consequently, the hole mobility of the material. researchgate.net Further experimental investigation is required to determine the precise effects on OFET performance.

Sensor Development Based on this compound

The inherent fluorescence and electrochemical activity of the carbazole moiety make it a versatile platform for the development of various types of sensors.

Fluorescent Chemosensors for Ion Detection

Carbazole derivatives are widely explored as fluorescent chemosensors for the detection of various ions. clockss.org The principle of detection often relies on the quenching or enhancement of fluorescence upon binding of the target ion to the carbazole-based sensor molecule.

Although there are no specific studies on this compound as a fluorescent ion sensor, research on other carbazole derivatives demonstrates their potential. For example, a 9-benzyl-9H-carbazole derivative has been shown to be a selective fluorescent chemosensor for Ce(III) ions, with a detection limit of 7.269 × 10⁻⁶ M. clockss.org The selectivity and sensitivity of such sensors are highly dependent on the functional groups attached to the carbazole core, which influence the binding affinity and the photophysical response to ion interaction. clockss.org The presence of the chlorophenyl group in this compound could potentially modulate its fluorescence properties and its interaction with specific ions, a hypothesis that warrants experimental validation.

Table 2: Examples of Ion Detection using Carbazole-Based Fluorescent Sensors

Carbazole DerivativeTarget IonDetection LimitMechanismSource
9-benzyl-9H-carbazole derivativeCe(III)7.269 × 10⁻⁶ MFluorescence enhancement clockss.org

Note: This table illustrates the capabilities of the carbazole scaffold in ion sensing, as specific data for this compound is unavailable.

Electrochemical Sensing Platforms

The electrochemical properties of carbazole derivatives allow for their use in the fabrication of electrochemical sensors. researchgate.net These sensors can be developed by modifying electrode surfaces with thin films of carbazole-based polymers or molecules.

The electropolymerization of carbazole and its derivatives can create stable and conductive films on electrode surfaces. researchgate.net The electrochemical behavior of these modified electrodes can then be used to detect various analytes. While the electrochemical properties of this compound have not been specifically reported, studies on related compounds, such as 9-phenyl-9H-carbazole-π-pyrimidine derivatives, show reversible oxidation potentials, indicating their suitability for electrochemical applications. researchgate.net The oxidation potential of these materials is a key parameter that determines their sensing capabilities. researchgate.net

Further research into the electrochemical behavior of this compound, including its oxidation and reduction potentials and its ability to form stable films on electrode surfaces, is necessary to evaluate its potential as an electrochemical sensing platform.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic methodologies is paramount for the advancement of carbazole (B46965) chemistry. While several methods for the synthesis of 9-substituted carbazoles exist, future research will likely focus on the development of more sustainable and atom-economical approaches. mdpi.com

One promising direction is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of various carbazole derivatives. organic-chemistry.org For instance, a one-pot, microwave-assisted palladium-catalyzed tandem reaction has been developed for the synthesis of 9H-carbazoles, offering a greener alternative to traditional methods. organic-chemistry.org Further exploration of microwave-assisted reactions for the synthesis of 9-(3-chlorophenyl)-9H-carbazole and its analogues could lead to more efficient and environmentally friendly production processes.

Another area of interest is the development of novel catalytic systems. The use of inexpensive and abundant transition metals as catalysts, in place of precious metals like palladium, is a key goal in sustainable chemistry. Research into the application of copper-catalyzed or iron-catalyzed cross-coupling reactions for the synthesis of 9-arylcarbazoles is a promising avenue.

Furthermore, the direct C-H arylation of carbazole offers a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalized starting materials. Future work could focus on developing selective C-H functionalization methods to introduce the 3-chlorophenyl group directly onto the carbazole nitrogen.

Synthetic ApproachAdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiency. organic-chemistry.orgOptimization of reaction conditions for this compound.
Novel Catalytic SystemsCost-effectiveness, sustainability.Development of iron or copper-based catalysts for N-arylation.
C-H ArylationAtom economy, reduced waste.Selective C-H functionalization of the carbazole nitrogen.

Advanced Computational Design and Predictive Modeling

Computational chemistry has become an indispensable tool in modern materials science, enabling the prediction of molecular properties and the rational design of new materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are particularly valuable for understanding the electronic structure, optical properties, and charge transport characteristics of organic molecules. researchgate.net

Future research will increasingly rely on advanced computational models to:

Predict the properties of novel this compound derivatives: By systematically modifying the substitution pattern on both the carbazole and phenyl rings, computational screening can identify candidates with desired electronic and optical properties before their synthesis. This approach can significantly accelerate the discovery of new materials for specific applications.

Model intermolecular interactions: In the solid state, the performance of organic electronic devices is heavily influenced by how molecules pack and interact with each other. Computational modeling can predict crystal packing and study the nature of intermolecular forces, such as π-π stacking and hydrogen bonding, which are critical for efficient charge transport. nih.gov

Development of Multifunctional Materials

The integration of multiple functionalities into a single molecular entity is a key trend in materials science. This compound provides a versatile scaffold for the development of such multifunctional materials.

One exciting avenue is the design of materials that exhibit both efficient charge transport and strong luminescence. By incorporating suitable chromophores or electron-withdrawing/donating groups onto the carbazole or phenyl rings, it is possible to create materials for use in Organic Light-Emitting Diodes (OLEDs) that combine the functions of the host and emitter, simplifying device architecture and potentially improving efficiency. mdpi.comontosight.ai

Another area of exploration is the development of materials for sensing applications. The electron-rich carbazole core can be functionalized to interact selectively with specific analytes. researchgate.net The changes in the photophysical properties of the molecule upon binding to the target analyte can be used for detection. The 3-chlorophenyl substituent can be further modified to enhance this selectivity and sensitivity.

Furthermore, the unique photophysical properties of carbazole derivatives can be harnessed for applications in photocatalysis and photodynamic therapy. By designing molecules with appropriate energy levels and triplet state characteristics, it is possible to create materials that can generate reactive oxygen species upon light irradiation.

Application AreaDesired FunctionalityDesign Strategy
OLEDsCombined charge transport and light emission. mdpi.comontosight.aiIncorporation of emissive moieties.
Chemical SensorsSelective analyte binding and signal transduction. researchgate.netFunctionalization with specific recognition units.
PhotocatalysisEfficient light harvesting and redox activity.Tuning of frontier molecular orbital energy levels.

Integration into Emerging Organic Electronic Technologies

The unique properties of this compound and its derivatives make them promising candidates for a range of emerging organic electronic technologies beyond conventional OLEDs and organic photovoltaics (OPVs).

One such area is in the field of Perovskite Solar Cells (PSCs) . Carbazole-based materials are being extensively investigated as hole-transporting materials (HTMs) in PSCs, where they play a crucial role in extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode. The tunability of the electronic properties of this compound derivatives allows for the optimization of their energy levels to match those of the perovskite, thereby improving device efficiency and stability.

Another emerging application is in Thermally Activated Delayed Fluorescence (TADF) emitters for next-generation OLEDs. TADF materials can harvest both singlet and triplet excitons for light emission, potentially leading to 100% internal quantum efficiency. The carbazole unit is a common building block in TADF molecules, and the introduction of a 3-chlorophenyl group can influence the energy gap between the singlet and triplet states, a critical parameter for efficient TADF.

Furthermore, the development of organic neuromorphic devices , which mimic the functioning of the human brain, represents a long-term vision for organic electronics. The electrical switching and memory effects observed in some organic materials could be harnessed for these applications. The charge-trapping capabilities of carbazole derivatives could be explored in the context of creating organic memory resistors (memristors), a key component of neuromorphic circuits.

Sustainable Synthesis and Processing Methodologies

As the field of organic electronics matures, there is a growing emphasis on the environmental impact of material production and device fabrication. Future research on this compound will need to address the principles of green chemistry.

This includes the development of synthetic routes that minimize the use of hazardous reagents and solvents, reduce energy consumption, and generate less waste. As mentioned earlier, techniques like microwave-assisted synthesis and the use of greener catalytic systems are steps in this direction. organic-chemistry.org The exploration of solvent-free or "on-water" reaction conditions is another promising area.

In terms of processing, a key goal is to develop materials that can be processed from solution using environmentally benign solvents. This would enable the use of high-throughput, low-cost printing and coating techniques for device fabrication, reducing the reliance on energy-intensive vacuum deposition methods. The solubility of this compound can be tuned by introducing appropriate side chains, making it compatible with green solvent systems.

Moreover, the lifecycle of the materials and devices is an important consideration. Research into the recyclability of carbazole-based materials and the development of biodegradable substrates and encapsulation layers will be crucial for the long-term sustainability of organic electronic technologies.

Q & A

Q. What are the common synthetic routes for preparing 9-(3-chlorophenyl)-9H-carbazole, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves N-alkylation or cross-coupling reactions. For example, analogous bromophenyl derivatives (e.g., 9-(3-bromophenyl)-9H-carbazole) are synthesized via Buchwald-Hartwig amination or Suzuki coupling, using palladium catalysts . Key factors include:

  • Catalyst selection : Pd(OAc)₂ with ligands like XPhos enhances coupling efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic intermediates.
  • Temperature control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation.
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : The carbazole NH proton appears as a singlet at δ 8.2–8.5 ppm, while aromatic protons from the chlorophenyl group resonate at δ 7.2–7.8 ppm. ¹³C NMR confirms the C-Cl bond at ~125–135 ppm .
  • FTIR : Stretching vibrations for C-Cl (600–800 cm⁻¹) and carbazole C-N (1250–1350 cm⁻¹) are diagnostic.
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 323.7 for C₁₈H₁₂ClN) validate the molecular formula .

Q. What are the key photophysical properties of this compound, and how are they measured?

  • Absorption/emission spectra : UV-Vis spectroscopy (λₐ₆ₛ ~300–350 nm) and fluorescence spectroscopy (λₑₘ ~400–450 nm) reveal π→π* transitions in the carbazole core. Solvent polarity affects Stokes shifts due to dipole interactions .
  • Quantum yield : Measured using integrating spheres with reference standards (e.g., quinine sulfate). Derivatives with electron-withdrawing groups (e.g., Cl) often exhibit lower quantum yields due to enhanced non-radiative decay .

Advanced Research Questions

Q. How can site-selective C–H functionalization of this compound be achieved for targeted derivatization?

Ru-catalyzed C–H arylation enables selective functionalization at the carbazole’s ortho positions. Key steps include:

  • Catalyst system : [RuCl₂(p-cymene)]₂ with oxidants (e.g., Cu(OAc)₂) activates C–H bonds.
  • Directing groups : Pyrimidinyl or pyridyl substituents enhance regioselectivity via coordination to the metal center .
  • Scope : Boronic acids with electron-donating groups (e.g., -OMe) improve coupling yields (60–80%) .

Q. What experimental strategies resolve contradictions in alkyl chain effects on carbazole-based materials’ optoelectronic performance?

Conflicting reports on alkyl chain length impacts (e.g., emission tuning vs. aggregation) require systematic analysis:

  • Comparative studies : Synthesize homologs (e.g., ethyl vs. hexyl chains) and compare photoluminescence in solution vs. solid state. Ethyl chains reduce steric hindrance, enhancing intermolecular π-π stacking, while longer chains suppress aggregation .
  • Morphological characterization : AFM or XRD identifies chain-length-dependent crystallinity, correlating with device efficiency in OLEDs or OFETs .

Q. How do noncovalent interactions (e.g., hydrogen bonding, π-π stacking) influence the ultralong organic phosphorescence (UOP) of carbazole derivatives?

  • Intramolecular H-bonding : Rigidifies the carbazole core, reducing vibrational quenching (e.g., N-H∙∙∙N interactions in pyrimidine-substituted derivatives) .
  • Intermolecular interactions : π-π stacking in crystal lattices stabilizes triplet excitons, prolonging phosphorescence lifetimes (up to 1.37 s). Single-crystal X-ray diffraction validates packing motifs .
  • Theoretical modeling : TD-DFT calculations predict spin-orbit coupling efficiencies and radiative decay pathways .

Q. What methodologies optimize copolymerization reactivity ratios for this compound in conductive polymer synthesis?

  • Error-in-variables-model (EVM) framework : Combines preliminary screening (low-conversion experiments) with optimal design of experiments (DoE) to estimate reactivity ratios (r₁, r₂) .
  • Controlled polymerization : Nitroxide-mediated polymerization (NMP) of carbazole with acrylates (e.g., MMA) achieves controlled molecular weights (Đ < 1.3) via kinetic modeling .
  • Diagnostic checks : Residual analysis confirms model validity, avoiding systematic biases in reactivity ratio estimation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.